molecular formula C5H7NO3S B160372 2-(Thiirane-2-carbonylamino)acetic acid CAS No. 125347-31-1

2-(Thiirane-2-carbonylamino)acetic acid

Cat. No.: B160372
CAS No.: 125347-31-1
M. Wt: 161.18 g/mol
InChI Key: RLFNRVCWYKHWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiirane-2-carbonylamino)acetic acid is a sulfur-containing organic compound characterized by a thiirane (episulfide) ring conjugated to an acetic acid moiety via a carbonylamino (-CONH-) linker. Thiirane, a three-membered cyclic sulfide, imparts significant ring strain and reactivity, distinguishing it from larger sulfur heterocycles like thiophene.

However, the absence of explicit safety or toxicological data necessitates caution in handling .

Properties

CAS No.

125347-31-1

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

2-(thiirane-2-carbonylamino)acetic acid

InChI

InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8)

InChI Key

RLFNRVCWYKHWDD-UHFFFAOYSA-N

SMILES

C1C(S1)C(=O)NCC(=O)O

Canonical SMILES

C1C(S1)C(=O)NCC(=O)O

Synonyms

Glycine, N-(thiiranylcarbonyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Structural Reactivity :

  • The thiirane ring in the target compound confers higher ring strain compared to thiophene (5-membered) in Thiophene-2-carboxylic acid . This strain enhances reactivity, making it prone to ring-opening reactions, which could be advantageous in synthesizing polymers or bioactive molecules.
  • In contrast, 2-Thiomalic acid’s mercapto group (-SH) offers nucleophilic reactivity, commonly exploited in metal coordination or redox chemistry .

Functional Group Diversity: The carbonylamino linker in the target compound differentiates it from simpler acetic acid derivatives (e.g., 2-Thiomalic acid) by introducing amide-like stability and hydrogen-bonding capacity. 2-Amino-2-(5-methylthiophen-2-yl)acetic acid shares an amino-acetic acid backbone but lacks the thiirane ring, reducing strain-driven reactivity.

Safety and Handling :

  • Thiirane derivatives are historically associated with toxicity due to sulfide release upon decomposition. While explicit data is absent, precautions similar to those for 2-Thiomalic acid (e.g., avoiding ingestion/inhalation) are advised .
  • Thiophene-2-carboxylic acid and acetic acid have well-documented safety protocols, emphasizing PPE and ventilation .

Applications :

  • Thiophene-2-carboxylic acid is primarily a lab reagent , whereas 2-Thiomalic acid finds use in coatings . The target compound’s applications remain speculative but could align with high-value synthesis niches.

Research Findings and Gaps

  • Synthesis Pathways: No direct synthesis methods are documented in the evidence. However, analogous thiirane-containing compounds are often synthesized via epoxidation followed by sulfur substitution.
  • Toxicological Data: Similar to 2-Cyano-N-[(methylamino)carbonyl]acetamide , the toxicology of this compound remains unstudied, warranting prioritized investigation.
  • Stability : Thiirane’s instability under heat or light suggests the compound may require storage in inert conditions, akin to recommendations for 2-Thiomalic acid .

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